molecular formula C8H6N4O2 B13141009 6-(Pyridin-4-yl)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 61453-05-2

6-(Pyridin-4-yl)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B13141009
CAS No.: 61453-05-2
M. Wt: 190.16 g/mol
InChI Key: GMDSSSGAYARWSF-UHFFFAOYSA-N
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Description

6-(Pyridin-4-yl)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyridine and triazine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and catalysis. The presence of nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-4-yl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of pyridine derivatives with triazine precursors. One common method involves the cyclization of pyridine-4-carboxamide with cyanuric chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or acetonitrile, with a base like triethylamine or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-4-yl)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Pyridin-4-yl)-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyridin-4-yl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form hydrogen bonds, coordinate with metal ions, or undergo π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pyridin-4-yl)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific arrangement of nitrogen atoms and the combination of pyridine and triazine rings. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

61453-05-2

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

6-pyridin-4-yl-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C8H6N4O2/c13-7-10-6(11-8(14)12-7)5-1-3-9-4-2-5/h1-4H,(H2,10,11,12,13,14)

InChI Key

GMDSSSGAYARWSF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=O)NC(=O)N2

Origin of Product

United States

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